methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate
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Overview
Description
Trifloxystrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. It is widely used in agriculture to control a broad spectrum of fungal diseases in crops such as apples, cucumbers, potatoes, and tomatoes . Trifloxystrobin works by inhibiting mitochondrial respiration in fungi, thereby preventing spore germination and mycelial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifloxystrobin is synthesized using m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime as raw materials . The reaction involves adding these raw materials into a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. A catalyst is then added to facilitate the etherification reaction. After the reaction, liquid separation is performed to isolate the organic phase, followed by reducing pressure, recrystallization, filtering, and drying to obtain trifloxystrobin .
Industrial Production Methods
An improved industrial process for the preparation of trifloxystrobin involves using environmentally friendly methods that yield high purity and chemical efficiency . This process is commercially viable and involves similar steps as the synthetic route but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trifloxystrobin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Trifloxystrobin can be oxidized using strong oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include trifloxystrobin acid and other metabolites .
Scientific Research Applications
Trifloxystrobin has extensive applications in scientific research, particularly in agriculture and environmental studies. It is used to study the control of fungal diseases in various crops and the environmental impact of fungicides . Additionally, trifloxystrobin is used in residue and dietary risk assessments to ensure the safe application of fungicides in food production .
Mechanism of Action
Trifloxystrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It blocks the electron transfer chain within mitochondria, preventing the production of ATP, which is essential for fungal growth and reproduction . This mode of action makes trifloxystrobin a potent inhibitor of fungal spore germination and mycelial growth .
Comparison with Similar Compounds
Trifloxystrobin belongs to the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, pyraclostrobin, and fluoxastrobin . These compounds share a similar mode of action but differ in their chemical structures and specific applications. Trifloxystrobin is unique due to its high efficacy and broad-spectrum activity against various fungal pathogens .
List of Similar Compounds
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
- Picoxystrobin
- Mandestrobin
- Metominostrobin
Properties
Molecular Formula |
C20H19F3N2O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11,24H,1,12H2,2-3H3/b25-18- |
InChI Key |
MGNJFZURPQVGJE-BWAHOGKJSA-N |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CC=CC=C1CONC(=C)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CONC(=C)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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